molecular formula C26H23N3O5S2 B2920279 (Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-67-7

(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2920279
CAS No.: 865197-67-7
M. Wt: 521.61
InChI Key: FFQXHIUEGSSALR-RQZHXJHFSA-N
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Description

(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its complex structure, featuring a benzothiazole core linked via an imino bridge to a sulfonyl-substituted dihydroquinoline, suggests potential as a key intermediate or a functional probe. This compound is structurally characterized by a (Z)-configured imine (or Schiff base), a feature often associated with specific biological activity and molecular recognition. Researchers utilize this chemical as a versatile scaffold for the design and synthesis of novel protease inhibitors, with the sulfonamide group being a common pharmacophore in inhibitors of enzymes like carbonic anhydrase (NCBI) . The benzo[d]thiazole moiety is a privileged structure in drug discovery, frequently found in compounds with a range of pharmacological activities, making this reagent valuable for developing new bioactive molecules (RSC Publishing) . Furthermore, its mechanism of action is hypothesized to involve covalent or high-affinity binding to active sites of target proteins, facilitated by the electrophilic imino group and the sulfonamide's ability to coordinate with zinc or other metal ions in enzymatic pockets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-34-24(30)17-28-22-10-4-5-11-23(22)35-26(28)27-25(31)19-12-14-20(15-13-19)36(32,33)29-16-6-8-18-7-2-3-9-21(18)29/h2-5,7,9-15H,6,8,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQXHIUEGSSALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of (Z)-Methyl 2-(2-((4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate generally begins with the preparation of key intermediates like 3,4-Dihydroquinoline and benzo[d]thiazole derivatives. These intermediates are then subjected to various coupling reactions involving sulfonylation, benzoylation, and condensation steps under controlled conditions to ensure the formation of the target molecule. Typical reagents include sulfonyl chlorides and benzoyl chlorides, with bases like triethylamine or pyridine facilitating the reactions.

Industrial production methods: : Industrial-scale production of this compound could involve large-scale reactions in batch or continuous reactors, ensuring precise temperature, pH, and concentration control to achieve high yields and purity. Solvent recovery and recycling, along with process optimization for minimal waste generation, would be critical aspects of industrial synthesis.

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions primarily at the quinoline and thiazole rings, potentially yielding various oxidized products.

  • Reduction: : Reduction reactions may target the imino or sulfonyl functionalities, leading to corresponding amine or thiol derivatives.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at activated positions of the benzoyl and sulfonyl moieties.

Common reagents and conditions

  • Oxidation: : Reagents like potassium permanganate, chromium trioxide, or peracids.

  • Reduction: : Agents such as lithium aluminum hydride or hydrogenation with a palladium catalyst.

  • Substitution: : Nucleophiles like amines, thiols, or halides in the presence of bases or acid catalysts.

Major products formed

  • Oxidized derivatives: at quinoline or thiazole rings.

  • Amines and thiols: from reduction of imino or sulfonyl groups.

  • Substituted benzo[d]thiazole: or quinoline derivatives.

Scientific Research Applications

The compound holds significant promise in diverse fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structural motifs.

  • Medicine: : Exploratory uses in designing new therapeutic agents targeting various conditions such as cancer, bacterial infections, or inflammatory diseases.

  • Industry: : Usage in the formulation of novel materials, dyes, or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the context of its application:

  • Molecular targets: : Potential targets include enzymes like kinases or proteases, where the compound might act as an inhibitor.

  • Pathways involved: : The compound might modulate signaling pathways by binding to specific protein sites, altering the biochemical cascades essential for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate (CAS 895447-12-8)

This compound shares a benzothiazole core and acetoxy ester group with the target molecule but differs in substituents:

  • Key Differences: Dihydrodioxine vs. Dihydroquinoline Sulfonyl: The dihydrodioxine ring in the analog replaces the dihydroquinoline sulfonyl group, altering electronic effects (e.g., reduced electron-withdrawing capacity) and steric bulk. Carbonyl vs.
Table 1: Structural and Functional Group Comparison
Feature Target Compound Analog (CAS 895447-12-8)
Core Structure Benzo[d]thiazole Benzo[1,2-d]thiazole
Substituent at Position 2 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl imino 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl imino
Ester Group Methyl acetate Methyl acetate
Key Functional Groups Sulfonyl, imino, ester Carbonyl, imino, ester

The sulfonyl group in the target compound likely increases aqueous solubility compared to the less polar dihydrodioxine moiety in the analog .

Thiazole-Based Derivatives

Compounds like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8, ) share a thiazole ring but lack the extended conjugation and sulfonyl/quinoline groups.

Table 2: Physicochemical Comparison
Property Target Compound 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Molecular Weight ~550-600 g/mol (estimated) 219.26 g/mol
Melting Point Likely >200°C (predicted) 139.5–140°C
Functional Groups Sulfonyl, benzothiazole, ester Thiazole, carboxylic acid
Solubility Moderate in DMSO (predicted) Low in water, soluble in organic solvents

The target compound’s higher molecular weight and sulfonyl group may reduce membrane permeability compared to simpler thiazole derivatives .

Natural Product Analogs

Studies on Zygocaperoside and Isorhamnetin-3-O glycoside () highlight methodologies (e.g., NMR/UV spectroscopy) applicable to the target compound’s characterization.

Biological Activity

(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring multiple functional groups, including a dihydroquinolinyl moiety, a sulfonyl group, a benzoyl group, and a thiazole structure. The compound's molecular formula is C27H25N3O5S2, with a molecular weight of 535.63 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The IUPAC name for the compound is methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate. The structural complexity of the molecule suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities such as:

  • Antitumor Activity : Many derivatives of quinoline and thiazole have shown promising cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Compounds containing sulfonyl and thiazole groups are often investigated for their antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Several studies have reported anti-inflammatory properties associated with thiazole derivatives.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study on related compounds demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The best-performing analogs exhibited IC50 values below 20 μM, indicating strong potential for further development as anticancer agents .
    CompoundCell LineIC50 (μM)
    Analog 9HCT-11616.19 ± 1.35
    Analog 9MCF-717.16 ± 1.54
  • Antimicrobial Activity :
    • Compounds with similar thiazole and sulfonamide structures have been evaluated for their antibacterial activity against various strains of bacteria. For example, thiazole derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival or bacterial growth. For instance, quinoline derivatives often target DNA topoisomerases, leading to apoptosis in cancer cells .

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